Honey Adulteration Marker: Decenedioic Acid Exhibits >8-Fold Concentration Differential Between Natural and Sugar-Fed Honey
Decenedioic acid serves as a validated marker compound for distinguishing natural honey from sugar-fed (adulterated) honey [1]. A validated UPLC method applied to 258 honey samples demonstrated that (E)-2-decenedioic acid is present at concentrations of 122–127 mg/kg in sugar-fed honey, compared to only 10.9–14.8 mg/kg in natural honey [2]. This represents an approximate 8.2- to 11.6-fold difference in concentration [2]. In contrast, sebacic acid, a saturated C10 dicarboxylic acid, does not exhibit this discriminatory power and is found in comparable levels across honey types, rendering it unsuitable as an authenticity marker [3].
| Evidence Dimension | Concentration in honey (mg/kg) |
|---|---|
| Target Compound Data | 122–127 mg/kg (sugar-fed honey); 10.9–14.8 mg/kg (natural honey) |
| Comparator Or Baseline | Sebacic acid (decanedioic acid): no significant concentration difference between natural and sugar-fed honey; not validated as an authenticity marker |
| Quantified Difference | 8.2- to 11.6-fold higher concentration in sugar-fed vs natural honey for decenedioic acid; sebacic acid shows no such differential |
| Conditions | 258 honey samples analyzed by UPLC; method validated for linearity, LOD, LOQ, precision, and accuracy |
Why This Matters
For quality control and regulatory compliance in the honey industry, procurement of decenedioic acid as an analytical standard is essential for implementing validated adulteration detection methods; sebacic acid cannot serve as a substitute in this application.
- [1] Kim, S. G., Kim, Y-H., Kim, S., Choi, H. M., Pak, S., & Han, S. (2021). Validation of analytical method for (E)-2-decenedioic acid quantification in honey samples. Journal of Apiculture, 36(4), 315-322. View Source
- [2] Kim, S. G., Kim, Y-H., Kim, S., Choi, H. M., Pak, S., & Han, S. (2021). Validation of analytical method for (E)-2-decenedioic acid quantification in honey samples. ScienceDirect abstract. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S1226861521001631 View Source
- [3] Wilkins, A. L., & Lu, Y. (1995). Extractives from New Zealand honeys. 1. White clover, manuka, and kanuka unifloral honeys. Journal of Agricultural and Food Chemistry, 43(12), 3021-3025. View Source
